2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C9H11ClN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and functional groups such as chloroacetyl and carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide typically involves the chloroacetylation of amino compounds. One common method is the reaction of 4,5-dimethylthiophene-3-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of solvents and reagents is carefully managed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Chloroacetyl Chloride: Used for chloroacetylation reactions.
Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the reaction.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Carboxylic Acids and Amines: Formed through hydrolysis of the carboxamide group.
Scientific Research Applications
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide: Known for its unique combination of functional groups and biological activities.
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.
2-[(Chloroacetyl)amino]-4,5-dimethylfuran-3-carboxamide: Contains a furan ring instead of a thiophene ring, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-5(2)15-9(7(4)8(11)14)12-6(13)3-10/h3H2,1-2H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBUPLMJCBBJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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